molecular formula C10H19FN2O2 B596735 Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS No. 1228765-06-7

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No. B596735
CAS RN: 1228765-06-7
M. Wt: 218.272
InChI Key: AIGHVUMGNOAZIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate, also known as TBMFPC, is an organic compound that has been studied for its potential applications in scientific research. It is a tertiary amine-based compound with a fluorinated pyrrolidine ring structure. It is a colorless, volatile liquid that is insoluble in water but soluble in organic solvents such as ethanol. It is used as a starting material for the synthesis of other organic compounds and has been studied for its potential applications in drug research.

Scientific Research Applications

Synthesis of N-Heterocycles

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate: is instrumental in the synthesis of N-heterocycles, which are core structures in many natural products and pharmaceuticals. The compound can be used to create structurally diverse piperidines, pyrrolidines, and azetidines . These heterocycles are significant due to their presence in bioactive molecules and potential therapeutic applications.

Asymmetric Synthesis

This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in the creation of enantiopure derivatives. Its use can lead to high diastereoselectivity, which is crucial for producing compounds with the desired stereochemistry . This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can affect its efficacy and safety.

Pharmaceutical Research

In pharmaceutical research, Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate can be used to develop new medicinal compounds. Its structure is a key intermediate in the synthesis of molecules with potential anti-inflammatory properties, as it has been used in the creation of new pyrazole derivatives acting as PDE4 inhibitors .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.